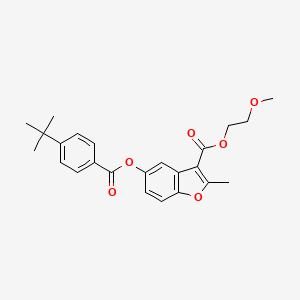

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

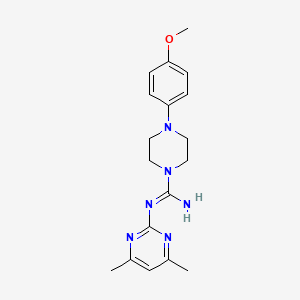

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide, also known as TTPS, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. TTPS is a sulfonamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Applications : Sulfonamide derivatives have been synthesized through various chemical reactions and characterized using spectral methods. These compounds have been evaluated for their potential applications in anti-inflammatory, analgesic, antioxidant, anticancer activities, and as inhibitors of HCV NS5B RdRp activity. Notably, certain derivatives have demonstrated significant activities without causing tissue damage in liver, kidney, colon, and brain, which points towards their therapeutic potential in treating various conditions (Ş. Küçükgüzel et al., 2013).

Crystallographic Studies : The crystal structures of specific sulfonamide compounds have been reported, providing insights into their conformational differences in solid states and their potential implications in biological activities, especially in relation to antileishmanial studies. This highlights the importance of molecular structure in determining the biological efficacy of these compounds (J. C. Borges et al., 2014).

Catalytic Activities and Chemical Reactions : Some sulfonamide derivatives have been involved in oxidative cross-coupling reactions with alkenes using a palladium-copper catalyst system, showcasing their utility in synthetic organic chemistry. These reactions have led to the production of various high-yield derivatives, illustrating the versatility of sulfonamide compounds in facilitating complex chemical transformations (M. Miura et al., 1998).

Herbicidal Activity : Certain N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide derivatives have been identified to possess herbicidal activities, particularly as post-emergence agents against dicotyledonous weed species. This suggests their potential application in agricultural research and development of new herbicidal formulations (J. Eussen et al., 1990).

Wirkmechanismus

Target of Action

The primary target of this compound is the CB2 cannabinoid receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

The compound acts as an agonist at the CB2 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the CB2 receptor, activating it .

Biochemical Pathways

Upon activation of the CB2 receptor, a series of biochemical reactions are triggered. These reactions can lead to various physiological effects, such as the reduction of inflammation and neuropathic pain . .

Result of Action

The activation of the CB2 receptor by this compound can lead to a reduction in inflammation and neuropathic pain . This makes it a promising potential therapeutic agent for the treatment of these conditions .

Eigenschaften

IUPAC Name |

N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S2/c18-22(19,14-5-2-1-3-6-14)17-13-16(8-10-20-11-9-16)15-7-4-12-21-15/h1-7,12,17H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJKKTAMVOUBPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2828625.png)

![N-(3,4-dimethoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2828635.png)

![2-Chloro-N-[[2-(methoxymethyl)phenyl]methyl]-N-[1-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2828636.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2828643.png)